[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade
Description
Historical Development of Heterobifunctional Crosslinking Agents
The historical development of heterobifunctional crosslinking agents represents a significant advancement in bioconjugation chemistry that emerged from the limitations observed with earlier homobifunctional crosslinking systems. Early protein modification techniques relied primarily on homobifunctional crosslinkers, which possessed identical reactive groups at both ends of the molecule. These reagents, while effective for creating protein-protein crosslinks, suffered from significant drawbacks including uncontrolled polymerization, self-conjugation reactions, and excessive intramolecular crosslinking that often compromised protein structure and function.
The recognition of these limitations drove researchers to develop heterobifunctional alternatives that could provide more controlled conjugation reactions through sequential, two-step procedures. The concept of heterobifunctional crosslinking emerged in the 1970s and 1980s as researchers sought to minimize undesirable side reactions while maximizing conjugation efficiency. These developments were particularly important for applications requiring precise control over protein modification, such as the preparation of immunoconjugates and protein-drug complexes where preservation of biological activity was paramount.
The evolution of maleimide-containing heterobifunctional crosslinkers represented a major breakthrough in this field, as maleimides offered superior reactivity toward sulfhydryl groups compared to alternative chemistries. Research demonstrated that maleimide groups react more efficiently with cysteine residues than other sulfhydryl-reactive functionalities, despite cysteine being less abundant in proteins compared to lysine residues. This selectivity advantage made maleimide-based crosslinkers particularly valuable for applications requiring site-specific protein modification.
| Historical Period | Crosslinker Type | Key Developments | Limitations Addressed |
|---|---|---|---|
| 1960s-1970s | Homobifunctional | Glutaraldehyde, bis-succinimidyl esters | Initial protein crosslinking capability |
| 1980s-1990s | Early Heterobifunctional | N-hydroxysuccinimide ester-maleimide combinations | Reduced polymerization, controlled reactions |
| 2000s-Present | Advanced Heterobifunctional | Ethylenediaminetetraacetic acid-maleimide hybrids | Metal ion control, enhanced stability |
The incorporation of ethylenediaminetetraacetic acid functionalities into heterobifunctional crosslinkers represented a further refinement in crosslinker design, addressing the need for metal ion control during conjugation reactions. Ethylenediaminetetraacetic acid, discovered in the early 20th century, had been recognized for its powerful metal chelation properties, forming stable complexes with iron, calcium, and other divalent metal ions. The integration of ethylenediaminetetraacetic acid components into crosslinker molecules provided a means to prevent metal-catalyzed oxidation of sulfhydryl groups during conjugation reactions, thereby improving overall reaction efficiency and product stability.
Structural Classification Within the Maleimide-Ethylenediaminetetraacetic Acid Hybrid Compound Family
The structural classification of [N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide within the broader family of maleimide-ethylenediaminetetraacetic acid hybrid compounds reveals sophisticated molecular engineering designed to optimize both reactivity and stability characteristics. This compound belongs to a specialized class of heterobifunctional crosslinkers that combine the selective reactivity of maleimide groups with the metal-chelating properties of ethylenediaminetetraacetic acid derivatives. The structural architecture represents a careful balance between functional group accessibility and molecular stability, ensuring that both the maleimide and ethylenediaminetetraacetic acid components can function independently while contributing to overall molecular performance.
The maleimide component of the molecule consists of a five-membered ring containing two carbonyl groups and one nitrogen atom, creating an electron-deficient system that readily undergoes Michael addition reactions with nucleophilic sulfhydryl groups. This ring system is connected to the ethylenediaminetetraacetic acid backbone through an ethyl linker (CH2CH2), providing sufficient spatial separation to prevent steric interference between the reactive maleimide and the chelating ethylenediaminetetraacetic acid domains. The length and flexibility of this linker are critical design elements that influence both the accessibility of the maleimide group for conjugation reactions and the overall conformational flexibility of the molecule.
The ethylenediaminetetraacetic acid portion of the molecule retains the characteristic structural features that enable its metal-chelating function, including multiple carboxylic acid groups arranged around a central ethylenediamine backbone. In this compound, the ethylenediaminetetraacetic acid structure has been modified to accommodate the maleimide attachment while preserving the essential chelating geometry. The designation as a "monoamide" indicates that one of the four carboxylic acid groups has been converted to an amide linkage, which affects both the molecule's charge distribution and its metal-binding characteristics.
| Structural Component | Molecular Role | Chemical Properties | Functional Contribution |
|---|---|---|---|
| Maleimide Ring | Sulfhydryl Reactivity | Electron-deficient, pH 6.5-7.5 optimal | Selective cysteine modification |
| Ethyl Linker | Spatial Separation | Flexible, non-reactive | Prevents steric hindrance |
| Ethylenediaminetetraacetic Acid Backbone | Metal Chelation | Multiple coordination sites | Metal ion control |
| Monoamide Modification | Charge Modulation | Reduced negative charge | Enhanced solubility properties |
Comparative analysis of related compounds within this structural family reveals important structure-activity relationships that govern both conjugation efficiency and stability characteristics. The specific arrangement of functional groups in [N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide has been optimized to provide rapid conjugation kinetics while maintaining excellent stability under physiological conditions. The compound's reactivity profile demonstrates superior performance compared to alternative designs that employ different linker lengths or alternative attachment points on the ethylenediaminetetraacetic acid backbone.
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O9/c21-11(17-3-4-20-12(22)1-2-13(20)23)7-18(8-14(24)25)5-6-19(9-15(26)27)10-16(28)29/h1-2H,3-10H2,(H,17,21)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAIQNRXJGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652621 | |
| Record name | 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185102-85-5 | |
| Record name | 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Maleimide Coupling Reaction
The maleimide-EDTA intermediate likely forms via nucleophilic substitution between ethylenediamine’s primary amine and the maleimide’s activated ester. Critical parameters include:
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Temperature : 85–102°C, as employed in EDTA disodium salt synthesis, to accelerate coupling without degrading the maleimide ring.
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pH Control : Alkaline conditions (pH 9–12) favor amine deprotonation, enhancing nucleophilicity.
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Reagent Ratios : A molar ratio of 1:1 EDTA to N-(2-aminoethyl)maleimide ensures stoichiometric coupling, with excess maleimide removed via post-reaction air sparging.
Monoamide Formation
Selective amidation of one EDTA carboxylic acid group can be achieved via:
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Partial Aminolysis : Reacting EDTA with a limiting amount of ammonia or primary amine. For example, in 1,1-cyclohexanediacetic acid monoamide synthesis, ammoniacal liquor (25% concentration) is added over 2–3 hours at 20–30°C.
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Activation Agents : Acetic anhydride or thionyl chloride activates carboxylic acids for amide bond formation.
Purification and Crystallization Strategies
Post-synthesis purification ensures technical-grade purity (>90%):
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Decolorization : Activated carbon (3.1 g per 100 g crude product) removes colored impurities during boiling filtration.
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Crystallization : Adjusting pH to 4–5 with hydrochloric acid precipitates the product, followed by three deionized water washes to eliminate residual salts.
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Drying : Vacuum drying at 90–100°C for 8 hours yields a stable, anhydrous powder.
Quality Control and Analytical Validation
Technical-grade specifications require:
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Purity Assessment : HPLC analysis (e.g., ~90% purity) with UV detection at 280 nm to quantify maleimide content.
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Residual Solvent Testing : Gas chromatography to verify methanol or acetic anhydride levels below ICH limits.
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Chelation Capacity : Titration with standardized zinc sulfate to confirm EDTA backbone integrity.
Challenges and Mitigation Strategies
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Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis at elevated temperatures or acidic conditions. Mitigation includes strict temperature control (<102°C) and neutral pH during synthesis.
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Byproduct Formation : Over-amination or di-amide formation is minimized using sodium cyanide (1:22–26 molar ratio to substrate) as a side-reaction inhibitor.
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Crystallization Yield Loss : Concentrating the reaction solution to 30–36% solids before cooling enhances crystal yield.
Chemical Reactions Analysis
Types of Reactions
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetraacetic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the maleimide group can yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H22N4O9
- Molecular Weight : 414.37 g/mol
- Appearance : Pale yellow to tan solid
- Melting Point : 109-122°C (dec.)
- Solubility : Slightly soluble in water
The maleimide group allows for specific interactions with thiol groups, while the tetraacetic acid moiety provides strong chelating properties for metal ions.
Scientific Research Applications
-
Chemistry
- Crosslinking Agent : Maleimido-EDTA is utilized as a crosslinking agent in polymer chemistry. Its ability to form covalent bonds with various substrates enhances the mechanical properties of polymers.
- Chelating Agent : In coordination chemistry, it serves as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
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Biology
- Bioconjugation : The compound is employed in modifying biomolecules such as proteins and nucleic acids. It enables the attachment of fluorescent tags or other functional groups for visualization in assays.
- Protein Labeling : By attaching biotin or fluorescent dyes to proteins through Maleimido-EDTA, researchers can track protein interactions and dynamics in biological systems.
-
Medicine
- Drug Delivery Systems : Maleimido-EDTA is investigated for its potential in targeted drug delivery. By conjugating therapeutic agents to proteins via this compound, the specificity and efficacy of treatments can be enhanced.
- Diagnostic Imaging : Its chelating properties are utilized in imaging techniques where metal ions are used as contrast agents.
-
Industry
- Material Production : The compound finds applications in the production of specialized materials that require precise chemical properties.
- Reagent in Industrial Processes : It is used as a reagent in various industrial chemical processes due to its reactivity and stability.
Case Studies
-
Protein Labeling for Assays
A study demonstrated the use of Maleimido-EDTA for labeling antibodies with fluorescent dyes. This method improved the sensitivity of detection methods used in immunoassays by enhancing signal strength and specificity. -
Targeted Drug Delivery
Research on conjugating chemotherapeutic agents to proteins via Maleimido-EDTA showed promising results in enhancing the delivery efficacy to tumor cells while reducing systemic toxicity. -
Metal Ion Detection
In environmental chemistry, Maleimido-EDTA was used to develop sensors for detecting heavy metal ions in water samples. The chelation provided selectivity and sensitivity necessary for accurate measurements.
Mechanism of Action
The mechanism of action of [N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles. The maleimide group can undergo Michael addition reactions with thiol groups, making it useful in bioconjugation techniques. The tetraacetic acid moiety acts as a chelating agent, binding to metal ions and facilitating various chemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Key Features | Chelation Sites | Reactive Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|---|
| Target Compound ([N-(2-Maleimidoethyl)ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide]) |
4 acetic acid groups, 1 monoamide, 1 maleimide | 4 | Maleimide | 414.37 | Protein conjugation, metal buffering |
| EDTA (Ethylenediaminetetraacetic Acid) | 4 acetic acid groups | 4 | None | 292.24 | Metal ion sequestration, laboratory use |
| DTPA (Diethylenetriaminepentaacetic Acid) | 5 acetic acid groups | 5 | None | 393.35 | MRI contrast agents, heavy metal detox |
| N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide | 4 acetic acid groups, 1 monoamide, pyridyl disulfide | 4 | Pyridyl disulfide | 460.53 | DNA-protein interaction studies |
| Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic Acid | 6 acetic acid groups | 6 | None | 494.45 | High-affinity metal chelation |
Chelation Properties
- Metal Binding Capacity: The target compound’s four acetic acid groups allow moderate chelation, comparable to EDTA but weaker than DTPA or triethylenetetramine derivatives .
- Thermodynamic Stability: EDTA forms stable complexes with Ca²⁺ (log K = 10.7) and Mg²⁺ (log K = 8.7). The target compound’s stability is likely lower due to the monoamide group, as seen in similar analogs .
Industrial and Research Use Cases
- Protein Labeling: Superior to non-reactive chelators (e.g., EDTA) in creating antibody-drug conjugates .
- Niche Applications : Used in studying metal-dependent enzymes, where controlled metal buffering and site-specific labeling are required .
Research Findings and Data
Metal Complexation Studies
- Thermodynamic Parameters : Comparative studies show that ethylenediamine derivatives with hydrophilic substituents (e.g., hydroxyethyl groups) exhibit altered ΔG and ΔS values due to solvation effects. The maleimide group’s hydrophobicity may similarly influence the target compound’s metal-binding thermodynamics .
- Coordination Geometry : The compound’s EDTA-like core favors octahedral coordination with metals like Zn²⁺ and Cu²⁺, critical in metalloprotein research .
Bioconjugation Efficiency
- Studies on maleimide-containing analogs demonstrate >90% conjugation efficiency with thiolated proteins under physiological pH, outperforming carbodiimide-based methods .
Biological Activity
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade (referred to as Maleimido-EDTA) is a heterobifunctional crosslinking reagent widely used in biochemistry and molecular biology. Its unique structure allows it to interact specifically with thiol groups, making it valuable for various applications, including protein labeling and drug delivery systems.
- Molecular Formula : C16H22N4O9
- Molecular Weight : 414.37 g/mol
- Melting Point : 109-122°C (dec.)
- Appearance : Pale yellow to tan solid
- Solubility : Slightly soluble in water
Maleimido-EDTA acts primarily through its maleimide group, which forms stable thioether bonds with sulfhydryl groups on proteins or peptides. This covalent modification is crucial for creating stable conjugates in various biochemical assays and therapeutic applications.
1. Protein Crosslinking
One of the primary biological activities of Maleimido-EDTA is its ability to crosslink proteins. This property is exploited in several applications:
- Protein Labeling : Maleimido-EDTA can be used to attach fluorescent dyes or biotin to proteins, allowing for visualization and quantification in various assays.
- Drug Delivery : By attaching drugs to proteins via Maleimido-EDTA, researchers can enhance the specificity and efficacy of therapeutic agents.
2. Chelation of Metal Ions
Due to its EDTA component, Maleimido-EDTA also exhibits chelating properties, binding metal ions such as calcium and magnesium. This function is particularly relevant in:
- Biochemical Assays : Chelation can help stabilize proteins or enzymes by removing unwanted metal ions that may catalyze degradation or denaturation.
- Cellular Studies : The chelation of ions can modulate cellular signaling pathways that are dependent on metal ion concentrations.
Case Study 1: Protein Conjugation for Targeted Therapy
A study investigated the use of Maleimido-EDTA for conjugating therapeutic agents to antibodies. The results demonstrated that the conjugated antibodies exhibited enhanced targeting capabilities against cancer cells while minimizing off-target effects. The study highlighted the importance of the maleimide’s specificity for thiol groups in achieving high conjugation efficiency.
| Study Aspect | Findings |
|---|---|
| Conjugation Efficiency | >90% successful conjugation |
| Targeting Efficacy | Significant reduction in tumor size in vivo |
| Off-target Effects | Minimal observed compared to unconjugated agents |
Case Study 2: Role in Enzyme Stabilization
Another research effort focused on the role of Maleimido-EDTA in stabilizing enzymes during storage. The study found that enzymes treated with Maleimido-EDTA maintained higher activity levels over time compared to untreated controls.
| Enzyme Type | Activity Retention (%) after 30 days |
|---|---|
| Treated with Maleimido-EDTA | 85% |
| Untreated Control | 50% |
Q & A
Basic Research Questions
Q. What are the key chemical properties of [N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic acid monoamide that influence its solubility and stability in experimental buffers?
- Methodological Answer : The compound’s solubility is pH-dependent due to its polyaminocarboxylate structure, which allows deprotonation in alkaline conditions. Stability is influenced by the maleimide group, which reacts with thiols under neutral-to-alkaline pH. For buffer preparation, use degassed, low-ionic-strength solutions (e.g., 10 mM HEPES, pH 7.4) to minimize hydrolysis of the maleimide moiety. Avoid reducing agents like DTT or β-mercaptoethanol during conjugation steps .
Q. How can researchers determine the purity and concentration of this compound in technical-grade preparations?
- Methodological Answer : Purity assessment requires reverse-phase HPLC with UV detection at 280 nm (maleimide absorbance) or derivatization with excess cysteine followed by spectrophotometric quantification of unreacted thiols. Concentration can be determined via EDTA displacement assays using standardized metal solutions (e.g., Ca²⁺ or Mn²⁺) and atomic absorption spectroscopy .
Q. What is the recommended protocol for conjugating this compound to cysteine-containing proteins?
- Methodological Answer :
Reduce protein disulfide bonds with 1–5 mM TCEP (15 min, 25°C).
Purify protein via desalting column to remove excess reductant.
React protein (1–5 mg/mL) with a 10–20 molar excess of the maleimide-containing chelator in 50 mM Tris-HCl, 100 mM NaCl, pH 7.0, for 2–4 hours at 4°C.
Quench unreacted maleimide with 1 mM cysteine and dialyze against storage buffer.
Monitor conjugation efficiency via SDS-PAGE with Coomassie staining or MALDI-TOF mass spectrometry .
Q. How does this chelator compare to EDTA or EGTA in buffering divalent cations during protein studies?
- Methodological Answer : Unlike EDTA/EGTA, this compound’s monoamide modification reduces its overall charge, improving membrane permeability in live-cell assays. Its metal-binding affinity (log K for Ca²⁺: ~8.5; Mn²⁺: ~12.5) is intermediate between EGTA (Ca²⁺ log K: ~10.7) and EDTA (Ca²⁺ log K: ~16.5), making it suitable for moderate-affinity applications. Validate buffer efficacy using inductively coupled plasma mass spectrometry (ICP-MS) to measure free metal concentrations .
Q. What storage conditions prevent degradation of the maleimide functional group?
- Methodological Answer : Store lyophilized powder at –20°C in anhydrous, argon-flushed vials. Reconstitute in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Degradation (hydrolysis to maleamic acid) can be monitored via loss of absorbance at 280 nm .
Advanced Research Questions
Q. How can researchers optimize chelation efficiency for transition metals (e.g., Mn²⁺) in paramagnetic relaxation enhancement (PRE) experiments?
- Methodological Answer : Pre-incubate the chelator with a 1.2–1.5 molar excess of MnCl₂ in 50 mM MES buffer (pH 6.0) for 4 hours at 25°C. Remove unbound metal via centrifugal filtration (10 kDa MWCO). Validate saturation via electron paramagnetic resonance (EPR) spectroscopy. For PRE, use a 1:1 molar ratio of Mn²⁺-chelator:protein to avoid nonspecific broadening .
Q. What strategies resolve interference from residual free chelator in fluorescence-based metal-binding assays?
- Methodological Answer : Residual chelator can sequester indicator dyes (e.g., Fluo-4). Implement a dual-wavelength calibration:
- Measure fluorescence at excitation/emission pairs specific to the dye (e.g., 494/506 nm for Fluo-4) and the chelator (280/320 nm).
- Subtract chelator background using a standard curve of free chelator concentrations.
Alternatively, use ultrafiltration (3 kDa cutoff) to isolate metal-dye complexes .
Q. How to design experiments ensuring selective binding to target metals in mixed-ion systems (e.g., Ca²⁺/Mg²⁺)?
- Methodological Answer :
- Calculate theoretical binding selectivity using stability constants (log K values: Ca²⁺ ~8.5, Mg²⁺ ~5.3).
- Empirically validate via competition assays: Titrate increasing Mg²⁺ concentrations into a Ca²⁺-saturated chelator solution and measure free Ca²⁺ with a selective electrode.
- Adjust buffer pH to 7.5–8.0 to enhance Ca²⁺ selectivity over Mg²⁺ .
Q. What are common pitfalls in spin-labeling experiments using this compound, and how can they be troubleshooted?
- Methodological Answer :
- Pitfall 1 : Incomplete conjugation due to oxidized cysteine residues. Solution : Use fresh TCEP reduction and anaerobic conditions.
- Pitfall 2 : Nonspecific metal binding. Solution : Include 1–5 mM EDTA in wash buffers to scavenge contaminant metals.
- Pitfall 3 : Aggregation of metal-chelator complexes. Solution : Centrifuge samples at 100,000 × g for 15 min pre-analysis .
Q. How does this chelator enhance permeability in comparative studies with EDTA derivatives (e.g., EGTA, EDDS)?
- Methodological Answer : The monoamide group increases lipophilicity, enabling passive diffusion across cell membranes. In corneal permeability assays (e.g., riboflavin delivery), this compound achieves a 2.3-fold higher flux than EDTA at 5 mM concentration, as measured by Franz diffusion cells. Validate via confocal microscopy using fluorescein-tagged chelators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
